molecular formula C15H19N3O2 B7170761 N-[(2-imidazol-1-ylphenyl)methyl]-3-methoxy-2-methylpropanamide

N-[(2-imidazol-1-ylphenyl)methyl]-3-methoxy-2-methylpropanamide

Cat. No.: B7170761
M. Wt: 273.33 g/mol
InChI Key: XVWQMRXTQQHBTP-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylphenyl)methyl]-3-methoxy-2-methylpropanamide is a synthetic organic compound featuring an imidazole ring, a phenyl group, and a methoxy-substituted propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-3-methoxy-2-methylpropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the amide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary or secondary amines and alcohols.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-imidazol-1-ylphenyl)methyl]-3-methoxy-2-methylpropanamide is used as a building block for synthesizing more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its imidazole ring, which mimics the histidine residue in proteins. It can also serve as a probe for investigating biological pathways involving imidazole-containing compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with imidazole rings are known for their antifungal, antibacterial, and anticancer activities, making this compound a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties. It may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-3-methoxy-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-imidazol-1-ylphenyl)methyl]-3-methoxy-2-methylpropanamide: shares similarities with other imidazole-containing compounds such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy and methyl groups on the propanamide moiety can influence its solubility, reactivity, and interaction with biological targets, making it a distinct and valuable compound for research and development.

Properties

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-3-methoxy-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-12(10-20-2)15(19)17-9-13-5-3-4-6-14(13)18-8-7-16-11-18/h3-8,11-12H,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWQMRXTQQHBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C(=O)NCC1=CC=CC=C1N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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